1-(Butan-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by a pyrrolidine ring substituted with a butan-2-yl group. Pyrrolidines are known for their versatility in medicinal chemistry and their presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with butan-2-yl halides under basic conditions. Another method includes the reductive amination of butan-2-one with pyrrolidine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of pyrrolidines typically involves the catalytic hydrogenation of pyrroles or the cyclization of amino alcohols. For this compound, the process may involve the catalytic hydrogenation of 1-(Butan-2-yl)pyrrole or the cyclization of 2-amino-1-butanol .
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(Butan-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, known for its use in medicinal chemistry.
Pyrrole: An aromatic analog with different electronic properties.
Pyrrolizidine: A bicyclic analog with distinct biological activities
Uniqueness: 1-(Butan-2-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the design of novel bioactive molecules and in the exploration of structure-activity relationships .
Properties
CAS No. |
81683-43-4 |
---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-butan-2-ylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-3-8(2)9-6-4-5-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
YSOZFXKDKRMJNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.